molecular formula C15H13N3O2 B5745060 3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B5745060
M. Wt: 267.28 g/mol
InChI Key: GVGSZMQJNKGSJY-UHFFFAOYSA-N
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Description

3-{5-[(2-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a heterocyclic compound that features both pyridine and oxadiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique electronic properties, making it a candidate for various chemical reactions and applications.

Preparation Methods

The synthesis of 3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the pyridine ring: The oxadiazole intermediate is then coupled with a pyridine derivative using a suitable coupling reagent, such as a palladium catalyst.

    Introduction of the 2-methylphenoxy group: This step involves the reaction of the oxadiazole-pyridine intermediate with 2-methylphenol in the presence of a base to form the final product.

Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to meet production demands.

Chemical Reactions Analysis

3-{5-[(2-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylphenoxy group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{5-[(2-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique electronic properties make it a candidate for use in electronic devices and materials science.

Mechanism of Action

The mechanism of action of 3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The compound may also affect cellular pathways by altering the function of key proteins involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar compounds to 3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine include:

    5-[(2-Methylphenoxy)methyl]-3-[(4-methyl-1-piperidinyl)methyl]-2-oxazolidinone: This compound shares the 2-methylphenoxy group but has a different heterocyclic core.

    1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide: This compound contains a triazole ring and a similar phenoxy group.

    5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile: Known for its multiple crystalline polymorphic forms, this compound also features a heterocyclic structure.

The uniqueness of this compound lies in its specific combination of the oxadiazole and pyridine rings, which imparts distinct electronic and chemical properties.

Properties

IUPAC Name

5-[(2-methylphenoxy)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-11-5-2-3-7-13(11)19-10-14-17-15(18-20-14)12-6-4-8-16-9-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGSZMQJNKGSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322763
Record name 5-[(2-methylphenoxy)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808387
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

421581-78-4
Record name 5-[(2-methylphenoxy)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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